Synthesis and Characterization of 2H-Chromene-3-Carbaldehyde: A Technical Guide
Synthesis and Characterization of 2H-Chromene-3-Carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] This document details established synthetic protocols, presents key characterization data in a structured format, and illustrates the synthetic workflows using logical diagrams.
Introduction
2H-chromenes, also known as 2H-benzopyrans, are an important class of oxygen-containing heterocyclic compounds.[1][2][4] They are found in a variety of natural products and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5] The aldehyde functionality at the 3-position of the 2H-chromene scaffold makes 2H-chromene-3-carbaldehyde a versatile intermediate for the synthesis of more complex derivatives and pharmacologically active molecules.[3][6]
Synthesis of 2H-Chromene-3-Carbaldehyde
The synthesis of 2H-chromene-3-carbaldehyde and its derivatives can be achieved through several methodologies, primarily involving the reaction of a salicylaldehyde derivative with an α,β-unsaturated aldehyde. The most common approaches include organocatalytic domino reactions and base-catalyzed condensation reactions.
Organocatalytic Domino Oxa-Michael/Aldol Condensation
A highly effective method for the asymmetric synthesis of 2-substituted-2H-chromene-3-carbaldehydes is the organocatalytic enantioselective domino oxa-Michael/aldol condensation.[4] This reaction typically involves the condensation of a salicylaldehyde with an α,β-unsaturated aldehyde in the presence of a chiral organocatalyst, such as diphenylprolinol silyl ether.[4]
Base-Catalyzed Condensation of Salicylaldehyde and Acrolein
A straightforward method for the synthesis of the parent 2H-chromene-3-carbaldehyde involves the reaction of salicylaldehyde with acrolein in the presence of a base catalyst such as potassium carbonate.[7][8] This reaction proceeds through an oxa-Michael addition followed by an intramolecular aldol condensation.[7][8]
Experimental Protocols
General Procedure for the Synthesis of 2-Phenyl-2H-chromene-3-carbaldehyde Derivatives
A mixture of the appropriately substituted salicylaldehyde (1 mmol) and cinnamaldehyde (1.2 mmol) is dissolved in dry toluene under a nitrogen atmosphere.[9] An organocatalyst, such as 1,1,3,3-tetramethylguanidine (20 mol%), is then added at room temperature.[9] The reaction mixture is stirred at 80 °C for 48 hours, with the progress monitored by Thin Layer Chromatography (TLC).[9] Upon completion, the reaction is quenched with a saturated solution of ammonium chloride and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[9]
Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde
To a solution of 2-hydroxy-3-methoxy-benzaldehyde (1.52 g, 10 mmol) in 20 ml of 1,4-dioxane, acrolein (840 mg, 15 mmol) and potassium carbonate (1.4 g, 10 mmol) are added at room temperature.[5] The reaction mixture is refluxed for 8 hours, and the completion of the reaction is monitored by TLC. After cooling to room temperature, the mixture is poured into iced water (40 ml) and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.[5]
Characterization Data
The structural confirmation of 2H-chromene-3-carbaldehyde and its derivatives is achieved through various spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₂ | [10][11] |
| Molecular Weight | 160.17 g/mol | [10] |
| Appearance | Yellow liquid or brown crystalline powder | [3] |
| Storage Temperature | 2-8 °C under an inert atmosphere | [11] |
Table 1: Physical Properties of 2H-Chromene-3-carbaldehyde
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ 9.75 (s, 1H, CHO), 7.35–7.39 (m, 2H), 7.41–7.28 (m, 5H), 7.17–7.18 (d, 1H, J = 3 Hz), 6.49 (s, 1H) for 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde. | [9] |
| ¹³C NMR (CDCl₃) | δ 189.9, 150.0, 139.4, 138.2, 136.1, 133.3, 129.4, 129.1, 127.4, 126.8, 124.0, 122.3, 75.1 for 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde. | [9] |
| IR Spectroscopy | Characteristic peaks for C=O (aldehyde) and C=O (lactone) are observed. For 4-morpholino-2-oxo-2H-chromene-3-carbaldehyde, these appear at 1699 cm⁻¹ and 1674 cm⁻¹, respectively. | [12] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound is typically observed. For 2H-chromene-3-carbaldehyde, the exact mass is 160.052429494 Da. | [10] |
Table 2: Spectroscopic Data for 2H-Chromene-3-Carbaldehyde and Derivatives
Conclusion
This guide has outlined the primary synthetic routes and characterization methods for 2H-chromene-3-carbaldehyde. The versatility of this compound as a synthetic intermediate underscores its importance in the development of novel chemical entities with potential applications in pharmacology and materials science. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and exploration of chromene-based scaffolds.
References
- 1. orientjchem.org [orientjchem.org]
- 2. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2H-1-Benzopyran-3-carboxaldehyde | C10H8O2 | CID 40066 - PubChem [pubchem.ncbi.nlm.nih.gov]
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